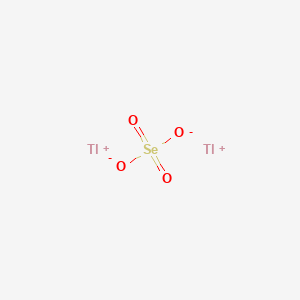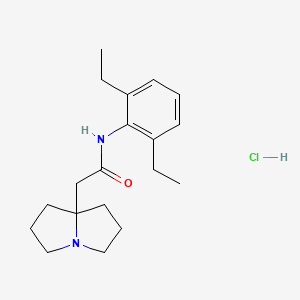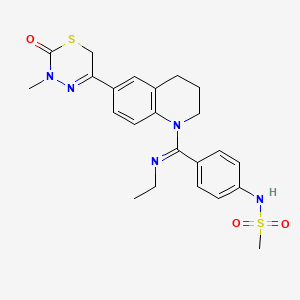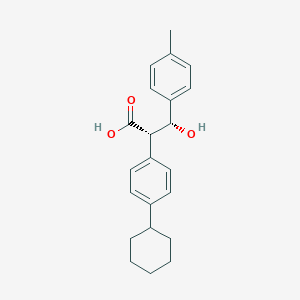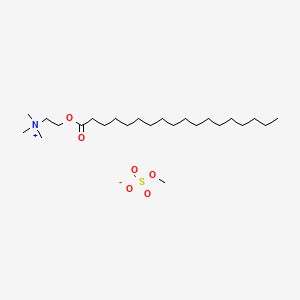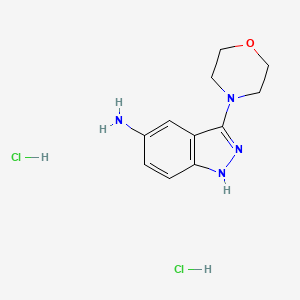
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride is a chemical compound belonging to the class of indazole derivatives. Indazoles are nitrogen-containing heterocyclic compounds with a bicyclic structure composed of a pyrazole ring fused to a benzene ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride can be synthesized through various synthetic routes. One common method involves the reaction of 1H-indazole-5-amine with morpholine in the presence of a suitable catalyst, such as copper(II) acetate, under an oxygen atmosphere. The reaction typically proceeds via N-N bond formation and cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized indazole derivatives, reduced indazole derivatives, and substituted indazole derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antitumor, and antibacterial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
1H-Indazol-5-amine, 3-(4-morpholinyl)-, dihydrochloride is compared with other similar compounds, such as:
Niraparib: An anticancer drug used for the treatment of ovarian, breast, and prostate cancer.
Pazopanib: A tyrosine kinase inhibitor approved for renal cell carcinoma.
Indazole derivatives: Other indazole derivatives with diverse biological activities, including anti-inflammatory, antitumor, and antibacterial properties.
These compounds share structural similarities but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
126596-47-2 |
|---|---|
Fórmula molecular |
C11H16Cl2N4O |
Peso molecular |
291.17 g/mol |
Nombre IUPAC |
3-morpholin-4-yl-1H-indazol-5-amine;dihydrochloride |
InChI |
InChI=1S/C11H14N4O.2ClH/c12-8-1-2-10-9(7-8)11(14-13-10)15-3-5-16-6-4-15;;/h1-2,7H,3-6,12H2,(H,13,14);2*1H |
Clave InChI |
VMFUTSOFGDDXTF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NNC3=C2C=C(C=C3)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


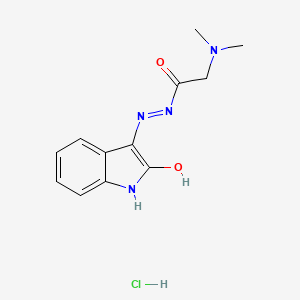
![2-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;hydrogen sulfate](/img/structure/B15192098.png)
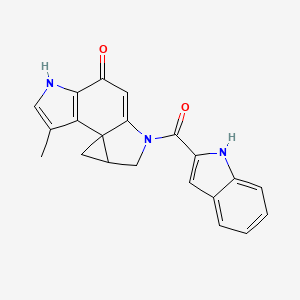
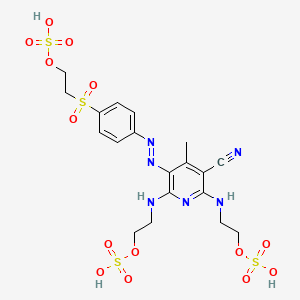
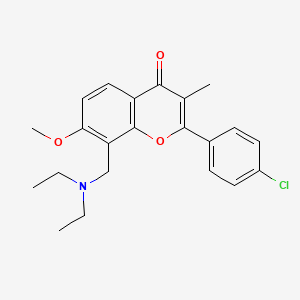
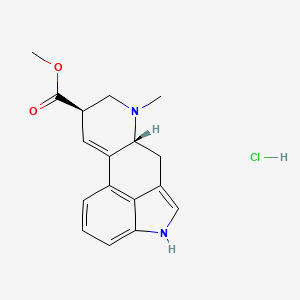
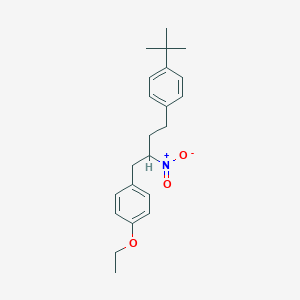
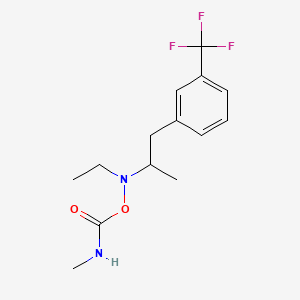
![1-O-[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] 4-O-[(2R,3S,5R)-5-(5-(125I)iodanyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] butanedioate](/img/structure/B15192129.png)
